5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and an N-(1H-1,2,4-triazol-5-yl) group at the amide nitrogen
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, including carbonic anhydrase, transcription factor nf-y, and matrix metalloproteinase (mmp) .
Mode of Action
Based on the structure and known activities of similar compounds, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of molecular interactions .
Biochemical Pathways
Similar compounds have been reported to inhibit microtubule assembly, transcription factor nf-y, and matrix metalloproteinase (mmp), suggesting potential impacts on cell division, gene expression, and extracellular matrix remodeling .
Result of Action
Similar compounds have shown anti-proliferative activity against various cancer cell lines, suggesting potential anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 1H-1,2,4-triazole.
Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with 1H-1,2,4-triazole to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 5-chloro-2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide.
Reduction: 5-chloro-2-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide.
Hydrolysis: 5-chloro-2-methoxybenzoic acid and 1H-1,2,4-triazole.
Scientific Research Applications
5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzamide
- 5-chloro-2-methoxy-N-(1H-1,2,3-triazol-5-yl)benzamide
- 5-chloro-2-methoxy-N-(1H-1,2,4-triazol-4-yl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide is unique due to the specific positioning of the triazole ring, which can influence its binding affinity and specificity towards certain biological targets. This positional isomerism can result in different biological activities and properties compared to its analogs.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-8-3-2-6(11)4-7(8)9(16)14-10-12-5-13-15-10/h2-5H,1H3,(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAUSCCFOSOKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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